3-ETHOXYPROPANAL

Beschreibung

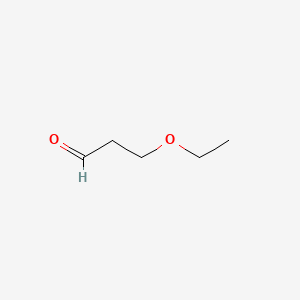

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSGQXSDRYHVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950772 | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-85-1, 63918-98-9 | |

| Record name | 3-Ethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionaldehyde, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063918989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHOXYPROPANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 3 Ethoxypropanal

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 133-136 °C |

| Melting Point | -60 °C |

| Density | 0.880 - 0.884 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, somewhat sweet or fruity |

| Solubility | Soluble in water and most organic solvents like ethanol (B145695) and acetone |

| Vapor Pressure | 7.529 mmHg @ 25 °C (est.) |

| Flash Point | 33.10 °C (est.) |

| IUPAC Name | 3-ethoxypropanal |

| CAS Number | 2806-85-1 |

| SMILES | CCOCCC=O |

(Data sourced from multiple references including solubilityofthings.comontosight.aithegoodscentscompany.comnih.gov)

Mechanistic Investigations of 3 Ethoxypropanal Reactivity and Transformations

Fundamental Reactivity of the Aldehyde Functional Group in 3-Ethoxypropanal

The chemical behavior of this compound is largely dictated by its aldehyde functional group (-CHO). This group, characterized by a carbonyl center (a carbon double-bonded to an oxygen), is highly reactive and participates in a wide array of chemical transformations, most notably nucleophilic addition and condensation reactions. solubilityofthings.com

The reduction of the aldehyde group in this compound is a fundamental transformation that yields the corresponding primary alcohol, 3-ethoxy-1-propanol (B50535). This reaction is highly regioselective, as the aldehyde is significantly more reactive towards common reducing agents than the ether linkage.

The process typically involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): Often used in protic solvents like methanol (B129727) or ethanol (B145695), NaBH₄ provides a mild and selective reduction of the aldehyde without affecting other functional groups like the ether moiety.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ is used in aprotic solvents like diethyl ether or tetrahydrofuran. It also efficiently reduces the aldehyde to the primary alcohol.

Given that this compound is an achiral molecule and the reduction does not create a new stereocenter at the carbonyl carbon, the product, 3-ethoxy-1-propanol, is also achiral. Therefore, stereoselectivity is not a factor in this specific reduction unless a chiral reducing agent were employed to study its kinetics. The primary pathway is the direct, regioselective reduction of the aldehyde as shown in the table below.

Reduction of this compound

| Reactant | Typical Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 3-Ethoxy-1-propanol | Nucleophilic Addition (Reduction) |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Ethoxy-1-propanol | Nucleophilic Addition (Reduction) |

The aldehyde group of this compound readily undergoes condensation reactions, which are vital for forming carbon-carbon bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. solubilityofthings.com

One of the most significant types is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. sci-hub.se The reaction is generally base-catalyzed, often using amines like piperidine. sci-hub.se The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields a stable α,β-unsaturated product. sci-hub.se

Aldol-type condensations are also characteristic reactions for aldehydes like this compound that possess α-hydrogens. google.com In the presence of a base or acid, it can react with itself or another enolizable carbonyl compound to form a β-hydroxy aldehyde (an aldol (B89426) adduct), which can then dehydrate to form an α,β-unsaturated aldehyde.

Furthermore, this compound can be formed through a Michael-type addition reaction, where ethanol adds across the double bond of acrolein (propenal). mdpi.comnih.gov This process is particularly relevant in the chemistry of alcoholic beverages, where the reaction between ethanol and acrolein can lead to this compound as an intermediate, which may then be further converted to 1,1,3-triethoxypropane (B1583077) through subsequent acetalization. mdpi.comnih.gov

Key Condensation Reactions

| Reaction Type | Reactants | Key Intermediate/Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Diethyl Malonate) | α,β-Unsaturated Ester | Forms a stable C=C bond. sci-hub.se |

| Aldol Condensation | This compound (self-condensation) | β-Hydroxy Aldehyde | Forms a C-C bond and a new hydroxyl group. |

| Michael Addition (Formation) | Acrolein + Ethanol | This compound | A pathway for its formation in certain conditions. mdpi.comnih.gov |

Stereoselective and Regioselective Reduction Pathways of this compound

Influence of the Ethoxy Moiety on this compound Reaction Mechanisms

The ethoxy group (-OCH₂CH₃) at the 3-position exerts a significant electronic and steric influence on the reactivity of this compound.

Electronically, the oxygen atom of the ethoxy group is electron-donating through resonance and the inductive effect. This property can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted aldehyde like propanal. However, this effect is moderated by the intervening methylene groups. The primary influence remains the strong polarization of the carbonyl group itself.

The ethoxy group also affects the molecule's physical properties, such as solubility. The presence of two oxygen atoms (one in the ether and one in the aldehyde) allows this compound to act as a hydrogen bond acceptor, influencing its solubility in protic solvents like water. solubilityofthings.comoup.com Studies on the closely related compound 3-ethoxy-1-propanol have shown that the ethoxy group plays a role in solute-solvent interactions, contributing to the formation of complexes with water molecules. oup.com This suggests that the ethoxy moiety in this compound is crucial for its interaction with polar environments.

Advanced Mechanistic Studies

This compound is a major product of the rhodium-catalyzed hydroformylation of ethyl vinyl ether. This industrial process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the ether. The reaction yields two isomeric products: the linear aldehyde, this compound, and the branched aldehyde, 2-ethoxypropanal. The ratio of these products (regioselectivity) is highly dependent on reaction conditions, particularly temperature. acs.org

Mechanistic studies using deuterioformylation have elucidated the crucial role of β-hydride elimination in determining the final product distribution. acs.orgresearchgate.net The accepted mechanism involves the following key steps:

Olefin Insertion: Ethyl vinyl ether inserts into a rhodium-hydride (Rh-H) bond. This can occur in two ways, forming either a linear or a branched rhodium-alkyl intermediate.

β-Hydride Elimination: These alkyl-metal intermediates can undergo a reverse reaction, β-hydride elimination, to regenerate the olefin and the rhodium-hydride species.

Carbonyl Insertion and Reductive Elimination: The rhodium-alkyl intermediates can also proceed forward by inserting carbon monoxide (CO) and then undergoing reductive elimination to form the final aldehyde products.

Research has shown that at low temperatures (e.g., 20°C), the formation of the rhodium-alkyl intermediates is essentially irreversible. At higher temperatures (e.g., 100°C), this step becomes reversible due to an increased rate of β-hydride elimination. acs.org This reversibility allows for the equilibration of the intermediates, favoring the formation of the thermodynamically more stable linear product. As temperature increases, the amount of the branched aldehyde decreases significantly. acs.orgresearchgate.net This effect is documented by the change in product distribution with temperature.

Influence of Temperature on Regioselectivity in the Hydroformylation of Ethyl Vinyl Ether

| Temperature (°C) | Branched Aldehyde (%) | Linear Aldehyde (%) | Reference |

|---|---|---|---|

| 20 | 45 | 55 | acs.org |

| 100 | 24 | 76 | acs.org |

The kinetic isotope effect observed during deuterioformylation supports this mechanism, showing that the elimination of a Rh-H bond is favored over a Rh-D bond, which helps in tracing the reaction pathways. researchgate.net

While direct studies on this compound are limited, research on its reduction product, 3-ethoxy-1-propanol, in aqueous solutions provides significant insight. Ultrasonic absorption studies on 3-ethoxy-1-propanol revealed the existence of a solute-solvent complex, attributed to hydrogen bonding between the alcohol and water molecules. oup.com The study proposed an equilibrium process: AB ↔ A + B , where A is the solute (3-ethoxy-1-propanol), B is the solvent (water), and AB is the solute-solvent complex. oup.com

It is plausible that this compound, with its polar aldehyde group and ether linkage, engages in similar complex formations in protic solvents. The oxygen atoms of both the ethoxy and carbonyl groups can act as hydrogen bond acceptors, leading to specific, structured interactions with solvent molecules. The kinetic and thermodynamic parameters for the complexation of the related alcohol provide a model for the types of interactions this compound might undergo.

Kinetic and Thermodynamic Parameters for Solute-Solvent Complex Formation of 3-Ethoxy-1-propanol in Water

| Parameter | Symbol | Value | Unit | Reference |

|---|---|---|---|---|

| Equilibrium Constant | K₁₂ | 0.11 | (mol dm⁻³)⁻¹ | oup.com |

| Reverse Rate Constant | k₂₁ | 7.7 x 10⁷ | s⁻¹ | oup.com |

| Volume Change of Reaction | ΔV | 3.5 | 10⁻⁶ m³ mol⁻¹ | oup.com |

| Enthalpy Change of Reaction | ΔH | -12 | kJ mol⁻¹ | oup.com |

Derivatization to Acetal (B89532) Compounds: Formation Mechanisms (e.g., 1,1,3-Triethoxypropane, this compound Diethyl Acetal)

The aldehyde functional group in this compound is highly reactive towards nucleophilic addition, a characteristic that facilitates its derivatization into various compounds, including acetals. Acetals are geminal-diether derivatives formed when an aldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The formation of acetals from this compound is a reversible process that proceeds through a hemiacetal intermediate. libretexts.orgyoutube.com

The key derivative in this context is 1,1,3-triethoxypropane, which is the diethyl acetal of this compound. chemicalbook.comcymitquimica.com The reaction involves the nucleophilic attack of ethanol on the carbonyl carbon of this compound.

The mechanism for the formation of 1,1,3-triethoxypropane (also known as this compound diethyl acetal) from this compound and ethanol can be detailed in the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Ethanol (First Equivalent) : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.orgyoutube.com

Deprotonation to Form Hemiacetal : A base (such as another ethanol molecule or the conjugate base of the catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate and regenerating the acid catalyst. libretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.orgyoutube.com

Formation of an Oxonium Ion : The lone pair of electrons on the adjacent ether oxygen helps to push out the water molecule, leading to the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com

Nucleophilic Attack by Ethanol (Second Equivalent) : A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. youtube.com

Final Deprotonation : The resulting protonated acetal is deprotonated by a base, yielding the final product, 1,1,3-triethoxypropane, and regenerating the acid catalyst. youtube.comyoutube.com

Table 1: Reactants and Products in the Formation of 1,1,3-Triethoxypropane

| Compound Name | IUPAC Name | Role in Reaction | Molecular Formula |

|---|---|---|---|

| This compound | This compound | Starting Material | C₅H₁₀O₂ |

| Ethanol | Ethanol | Reagent | C₂H₅OH |

Participation of this compound in Heterocyclic Synthesis (e.g., Skraup Reaction with Beta-Ethoxypropionaldehyde)

This compound, also known by its common name beta-ethoxypropionaldehyde, can serve as a key precursor in the synthesis of heterocyclic compounds. A notable example is its role in variations of the Skraup reaction to synthesize quinolines. The classic Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orguniroma1.it In this reaction, glycerol is first dehydrated by the strong acid to form acrolein (propenal), an α,β-unsaturated aldehyde. wordpress.comnumberanalytics.com

The mechanism then proceeds via a conjugate addition of the aniline to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline (B57606) ring system. numberanalytics.comyoutube.com

While this compound is a saturated aldehyde, it can function as an acrolein equivalent under the harsh, acidic conditions of the Skraup reaction. The proposed mechanism for its participation involves an initial acid-catalyzed elimination of ethanol to generate acrolein in situ.

The steps for the synthesis of quinoline from aniline and this compound would be as follows:

In Situ Formation of Acrolein : Under strong acid (e.g., H₂SO₄) and high heat, this compound undergoes an elimination reaction, losing a molecule of ethanol to form acrolein.

Conjugate Addition : Aniline acts as a nucleophile and undergoes a Michael (or conjugate) addition to the newly formed acrolein, creating a β-anilinopropionaldehyde intermediate. numberanalytics.com

Cyclization and Dehydration : The aldehyde portion of the intermediate is protonated, and the aromatic ring of the aniline derivative performs an intramolecular electrophilic attack to close the ring. Subsequent dehydration leads to the formation of 1,2-dihydroquinoline (B8789712). numberanalytics.com

Oxidation : The 1,2-dihydroquinoline intermediate is then oxidized to the fully aromatic quinoline. An oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, is typically included in the reaction mixture for this purpose. wikipedia.orgwordpress.comnumberanalytics.com

This pathway highlights the versatility of this compound as a synthetic building block, acting as a stable and manageable precursor to the more volatile and reactive acrolein in heterocyclic synthesis. This approach is related to the Doebner-von Miller reaction, a variation of the Skraup synthesis that directly uses α,β-unsaturated aldehydes or ketones. nih.govresearchgate.net

Table 2: Key Intermediates and Products in Skraup-type Synthesis with this compound

| Compound Name | IUPAC Name | Role in Reaction | Molecular Formula |

|---|---|---|---|

| Aniline | Aniline | Starting Material | C₆H₅NH₂ |

| This compound | This compound | Acrolein Precursor | C₅H₁₀O₂ |

| Acrolein | Propenal | Reactive Intermediate | C₃H₄O |

| 1,2-Dihydroquinoline | 1,2-Dihydroquinoline | Intermediate | C₉H₉N |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²H NMR) for Elucidating this compound Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural elucidation of organic molecules like this compound. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular structure can be constructed. jchps.comweebly.comwiley.com

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. libretexts.org The chemical shift of each signal provides information about the electronic environment of the protons, while the integration of the signal area reveals the relative number of protons in each set. libretexts.org Furthermore, the splitting pattern of the signals, arising from spin-spin coupling with neighboring protons, offers valuable insights into the connectivity of the atoms. libretexts.org For instance, the aldehyde proton (-CHO) would appear as a characteristic triplet, and the ethoxy group protons would exhibit a triplet and a quartet pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., C=O, C-O, CH₂, CH₃).

While specific, detailed spectral data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on the known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.7-9.8 | 200-202 |

| CH₂ (adjacent to CHO) | 2.7-2.8 | 45-47 |

| CH₂ (adjacent to O) | 3.6-3.8 | 68-70 |

| OCH₂CH₃ | 3.4-3.6 | 65-67 |

| OCH₂CH₃ | 1.1-1.2 | 14-16 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. scifiniti.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. pressbooks.pub Another key feature would be the C-H stretching vibration of the aldehyde group, which appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage (C-O-C) would be indicated by a strong absorption band in the 1070-1150 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly useful for detecting non-polar bonds and symmetric vibrations. libretexts.org In the Raman spectrum of this compound, the C=O stretch would also be observable, and the C-C and C-H vibrations would provide further structural information. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2700 - 2750 and 2800 - 2850 |

| Ether (C-O-C) | Stretch | 1070 - 1150 |

Source: General IR spectroscopy correlation tables. nih.gov

Chromatographic and Hyphenated Techniques for Isolation, Identification, and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, while hyphenated methods, which couple chromatography with a detector like a mass spectrometer, allow for its definitive identification and quantification.

Gas Chromatography (GC) and its Applications in this compound Profiling (e.g., GC-FID, GC-O)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. oiv.intoiv.int In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column.

GC with a Flame Ionization Detector (GC-FID) is a common method for quantifying this compound. ijbpas.com3m.com The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. The International Organisation of Vine and Wine (OIV) has established a method for the analysis of volatile compounds in wines, including this compound, using direct injection into a capillary column with flame ionization detection. oiv.intoiv.int

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As the compounds elute from the GC column, they are split between a conventional detector and a sniffing port, allowing a trained analyst to identify and describe the odor of each compound. GC-O has been used to identify this compound as an aroma compound in brandies. semanticscholar.org

Mass Spectrometry (MS) Coupled with Chromatography (e.g., GC-MS, LC-MS) for Trace Analysis and Structural Confirmation of this compound in Complex Matrices

The coupling of chromatography with mass spectrometry (MS) provides a highly selective and sensitive tool for the analysis of this compound, even in complex matrices. waters.comeurl-pesticides.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govepa.gov After separation by GC, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. GC-MS has been employed in the analysis of volatile compounds in beverages, where this compound has been identified. semanticscholar.org The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly important for trace analysis in complex samples. waters.comeurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative to GC-MS, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC analysis, LC-MS could be employed, especially after derivatization. LC-MS/MS methods are frequently used for the analysis of trace contaminants in various matrices and offer high selectivity and sensitivity. eurl-pesticides.eusepscience.com

Determination of Retention Indices for this compound Identification

The retention index (RI) is a valuable parameter in gas chromatography for the identification of compounds. nist.gov It normalizes the retention time of a compound to the retention times of a series of n-alkanes. The RI is a more reproducible parameter than the retention time alone, as it is less dependent on variations in chromatographic conditions.

The NIST Chemistry WebBook provides retention index data for this compound on a polar DB-Wax column. nist.gov The reported retention index under temperature-programmed conditions is 1191. nist.gov This value can be used to tentatively identify this compound in a sample by comparing its calculated RI to the database value.

Table 3: Reported Retention Index for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|

Ultrasonic Spectroscopy for Investigating Dynamic Properties of this compound Solutions

Ultrasonic spectroscopy is a powerful non-destructive technique used to investigate the dynamic properties and molecular interactions within liquid mixtures. By measuring the velocity and attenuation of ultrasonic waves through a medium, valuable information about the physicochemical behavior of the solution, such as intermolecular interactions, can be deduced. aip.orgresearchgate.net This section explores the application of ultrasonic spectroscopy for the characterization and quantification of this compound solutions.

The propagation of ultrasonic waves in a liquid medium is influenced by the physical and chemical properties of that medium. Parameters such as ultrasonic velocity (u), density (ρ), and viscosity (η) are fundamental to these investigations. tandfonline.com From these experimentally measured values, a range of thermo-acoustic parameters can be calculated to provide deeper insights into the molecular dynamics of the solution. These parameters include:

Adiabatic Compressibility (βa): This parameter reflects the resistance of the solution to compression under adiabatic conditions. Changes in adiabatic compressibility can indicate variations in the intermolecular forces within the solution.

Intermolecular Free Length (Lf): This is the distance between the surfaces of adjacent molecules. It is a key indicator of the strength of molecular interactions; a decrease in free length suggests stronger interactions.

Acoustic Impedance (Z): This is the product of the density and ultrasonic velocity of the medium. It is a measure of the resistance to the propagation of sound waves and is influenced by the structure of the solution.

Molar Volume (Vm): This represents the volume occupied by one mole of the substance and is influenced by the packing of molecules in the solution.

Studies on analogous compounds, such as ethers and aldehydes in binary mixtures, have demonstrated the utility of ultrasonic spectroscopy in elucidating molecular interactions. iosrjournals.orgijism.org For instance, research on binary mixtures of diethyl ether with various solvents has utilized these parameters to understand dipole-induced dipole interactions. tandfonline.com Similarly, investigations into aldehyde solutions have correlated changes in acoustic parameters with solute-solvent interactions. iosrjournals.orgijism.org

While direct ultrasonic spectroscopy studies on this compound are not widely available in the reviewed literature, the behavior of its structural analogs, such as 3-ethoxy-1-propanol, has been investigated. oup.com In aqueous solutions of 3-ethoxy-1-propanol, a single relaxational absorption was observed, which was attributed to the perturbation of an equilibrium between a solute-solvent complex and the individual solute and solvent molecules. oup.com This suggests that similar solute-solvent interactions could be a key area of investigation for this compound solutions.

Illustrative Research Findings

To illustrate the potential application of ultrasonic spectroscopy to this compound, the following tables present hypothetical data based on typical findings for similar aldehyde and ether solutions. These tables are for demonstrative purposes and are not derived from direct experimental measurements on this compound.

Table 1: Hypothetical Measured Parameters of this compound in an Inert Solvent at 298.15 K

| Mole Fraction of this compound | Density (ρ) ( kg/m ³) | Viscosity (η) (mPa·s) | Ultrasonic Velocity (u) (m/s) |

| 0.0 | 886.0 | 0.54 | 1330 |

| 0.2 | 895.5 | 0.62 | 1355 |

| 0.4 | 905.0 | 0.71 | 1380 |

| 0.6 | 914.5 | 0.80 | 1405 |

| 0.8 | 924.0 | 0.90 | 1430 |

| 1.0 | 933.5 | 1.01 | 1455 |

Table 2: Hypothetical Calculated Thermo-Acoustic Parameters of this compound in an Inert Solvent at 298.15 K

| Mole Fraction of this compound | Adiabatic Compressibility (βa) (10⁻¹⁰ Pa⁻¹) | Intermolecular Free Length (Lf) (10⁻¹¹ m) | Acoustic Impedance (Z) (10⁶ kg m⁻² s⁻¹) | Molar Volume (Vm) (10⁻⁶ m³ mol⁻¹) |

| 0.0 | 6.38 | 5.07 | 1.178 | 83.52 |

| 0.2 | 6.09 | 4.91 | 1.213 | 87.25 |

| 0.4 | 5.81 | 4.76 | 1.249 | 91.13 |

| 0.6 | 5.55 | 4.62 | 1.285 | 95.18 |

| 0.8 | 5.30 | 4.49 | 1.321 | 99.42 |

| 1.0 | 5.06 | 4.37 | 1.358 | 103.86 |

The trends in these hypothetical tables suggest that as the concentration of this compound increases, the density, viscosity, and ultrasonic velocity also increase. Consequently, the calculated adiabatic compressibility and intermolecular free length would decrease, while the acoustic impedance and molar volume would increase. This pattern is indicative of increasing molecular interactions within the solution, which could be attributed to factors such as dipole-dipole interactions involving the aldehyde group of this compound.

In a research context, the non-linear variation of these parameters with concentration would be of particular interest, as deviations from ideal behavior provide quantitative measures of the strength of intermolecular interactions. ijirset.com By comparing experimental data with theoretical models, a deeper understanding of the dynamic properties of this compound in solution can be achieved.

Chemical Reactivity and Mechanisms of 3 Ethoxypropanal

Oxidation Reactions

This compound can be oxidized to form 3-ethoxypropanoic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃).

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-ethoxypropan-1-ol. This reduction is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695), or with lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This is a fundamental reaction of aldehydes. For example, it can react with amines to form Schiff bases, which are important intermediates in various synthetic pathways.

Aldol (B89426) and Related Condensation Reactions

Like other aldehydes with α-hydrogens, this compound can undergo aldol condensation reactions. In the presence of a base or acid catalyst, it can react with itself or other enolizable carbonyl compounds to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.

Research on the Biogenic and Environmental Occurrence of 3 Ethoxypropanal

Occurrence and Quantitative Analysis of 3-Ethoxypropanal in Fermented Food and Beverage Matrices

The compound this compound is an aldehyde that has been identified as a volatile component in various fermented beverages. Its presence contributes to the complex aroma profile of these products, arising from the intricate biochemical and chemical changes that occur during fermentation and subsequent processing steps like distillation and aging.

In the realm of distilled spirits, this compound has been detected in brandies. Its formation can occur when propenal reacts with the high concentration of ethanol (B145695) present, yielding this compound as an intermediate product. iarc.fr A comparative study of volatile compounds in two different brandies identified this compound as a compound specific to one of the brandies analyzed. thegoodscentscompany.com This research provided a quantitative measure, highlighting the variability of its presence depending on the specific production processes. thegoodscentscompany.com

The following table details the concentration of this compound found in a specific brandy sample.

Table 1: Concentration of this compound in Brandy

| Compound | Brandy Type | Concentration (mg/L) | Source(s) |

|---|

The occurrence of this compound in wine is linked to the specific metabolic activities of certain yeast strains used during fermentation. Research investigating the effects of commercial non-Saccharomyces yeasts on wine quality found that this compound formation was observed in wines fermented with Torulaspora delbrueckii. uma.pt This indicates that its presence in the wine volatilome is not ubiquitous but rather dependent on the selected fermentation microorganisms. In contrast, its related alcohol, 3-ethoxypropanol, is more commonly reported in wine studies. researchgate.net

In the context of cider, extensive analysis of its volatile components has been conducted. However, the reviewed literature on cider's aromatic profile does not identify this compound. The closely related compound, 3-ethoxypropanol, has been detected in cider samples, but the presence of the aldehyde, this compound, has not been confirmed in the available research.

Identification and Concentration of this compound in Brandy

Biogenetic Pathways and Chemical Formation Mechanisms of this compound in Natural Systems

The formation of this compound in fermented beverages can be attributed to both enzymatic processes mediated by microorganisms and non-enzymatic chemical reactions occurring during production, particularly under the high-temperature conditions of distillation.

Enzymatic Pathways: The biogenetic formation of this compound is linked to the metabolic activity of specific yeast strains. Studies have shown that during the fermentation of grape must, the non-Saccharomyces yeast Torulaspora delbrueckii is capable of producing this compound. uma.pt This suggests a specific enzymatic pathway within this yeast that leads to the synthesis of this aldehyde, contributing a unique compound to the wine's volatile profile that is not typically produced by more common Saccharomyces cerevisiae strains.

Non-Enzymatic Pathways: Chemical, non-enzymatic formation of this compound is known to occur in alcoholic beverages, especially those subjected to distillation. iarc.fr The primary mechanism described is the reaction between propenal (also known as acrolein) and ethanol. iarc.fr Acrolein can be formed as a byproduct during fermentation. In the high-ethanol environment of a spirit, and particularly with the heat applied during distillation, ethanol can react with acrolein to form this compound as an intermediate. iarc.fr This reaction can proceed further to form 1,1,3-triethoxypropane (B1583077). iarc.fr This pathway highlights the role of distillation not just in concentrating volatile compounds but also in creating new ones through chemical reactions.

Future Research Directions and Translational Opportunities for 3 Ethoxypropanal

Exploration of 3-Ethoxypropanal as a Versatile Synthetic Intermediate for Advanced Organic Synthesis and Materials Science

The reactivity of this compound, conferred by its aldehyde functional group, positions it as a crucial building block in organic synthesis. It readily undergoes nucleophilic addition and condensation reactions, making it a versatile starting point for constructing a diverse array of more complex molecules. solubilityofthings.com

Key synthetic transformations involving this compound include:

Oxidation to form 3-ethoxypropionic acid.

Reduction to yield its corresponding alcohol, 3-ethoxypropanol. nih.gov

Nucleophilic Substitution Reactions where the aldehyde group can be transformed into other functional groups.

Condensation Reactions , such as the Claisen-Schmidt condensation, to form α,β-unsaturated enones. vulcanchem.com

These reactions demonstrate its utility as an intermediate for producing compounds for the pharmaceutical and agrochemical industries. ontosight.ai For instance, the reaction of this compound with a ketone like methyl cyclopropyl (B3062369) ketone, under basic conditions, yields a cyclopropane-containing enone, a structure of interest in medicinal chemistry. vulcanchem.com Furthermore, its diethyl acetal (B89532) form, 1,1,3-triethoxypropane (B1583077), is also a valuable reagent, serving as a protected form of the aldehyde that allows for selective reactions at other parts of a molecule. cymitquimica.comangenechemical.com

In materials science, the application of this compound is an emerging area. Its ability to participate in polymerization reactions opens up possibilities for creating novel polymers with tailored properties. The ether linkage could impart flexibility, while the propanal backbone can be functionalized to control other material characteristics. Future research could focus on synthesizing polyesters or polyacetals derived from this compound, potentially leading to new biodegradable materials or specialized coatings.

Table 1: Synthetic Reactions and Potential Applications of this compound

| Reaction Type | Reagents/Conditions | Product Class | Potential Application Area |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acids (3-Ethoxypropionic acid) | Synthesis of fine chemicals, pharmaceutical precursors |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Alcohols (3-Ethoxypropanol) | Solvents, chemical intermediates |

| Claisen-Schmidt Condensation | Methyl cyclopropyl ketone, NaOH | α,β-Unsaturated Enones | Medicinal chemistry, complex molecule synthesis |

| Acetal Formation | Ethanol (B145695), Acid catalyst | Acetals (1,1,3-Triethoxypropane) | Protecting group in multi-step synthesis |

Computational Chemistry and Theoretical Studies on this compound Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery. Theoretical studies, such as those using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its reactions. lookchem.commdpi.com

For aldehydes, computational models can predict:

Reaction Energetics : Calculating the activation energies for different reaction pathways can help determine the most likely products under various conditions. vulcanchem.com For example, DFT calculations have been used to predict the stereochemical outcome of nucleophilic additions to similar α- and β-alkoxy aldehydes. acs.org

Spectroscopic Properties : Theoretical calculations can predict spectral data (e.g., NMR, IR), which aids in the characterization and identification of reaction products. vulcanchem.com

Reactivity Descriptors : Parameters like chemical potential, hardness, and electrophilicity can be calculated to quantify the reactivity of the aldehyde group and predict its behavior in reactions like Michael additions or cycloadditions. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps can identify the electron-rich and electron-poor regions of this compound, highlighting the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the ether oxygen. This is crucial for understanding its interactions with other reagents. mdpi.com

While specific computational studies on this compound are not extensively documented in the provided search results, the methodologies have been widely applied to similar aldehydes. mdpi.comcopernicus.org Future research should apply these established theoretical approaches to this compound to build a comprehensive model of its reactivity. This could be particularly valuable in designing stereoselective reactions, where controlling the 3D arrangement of atoms is critical, a common challenge in the synthesis of chiral drugs. diva-portal.orgnih.gov

Application of this compound in the Design and Synthesis of Novel Pharmacologically Active Compounds

The structural features of this compound make it an attractive scaffold for medicinal chemistry and drug discovery. solubilityofthings.comontosight.ai Its bifunctional nature allows it to be incorporated into larger molecules, potentially influencing their biological activity and pharmacokinetic properties. The ether group can improve properties like solubility and cell membrane permeability, while the aldehyde serves as a reactive handle for chemical elaboration.

While direct use of this compound in existing drugs is not prominent, its derivatives and related structures are of significant interest. For example:

Intermediates for Complex Drugs : It serves as a precursor in the synthesis of more complex molecules that may have pharmaceutical applications. ontosight.aiangenechemical.com For instance, 3-ethoxy-4-methoxybenzaldehyde, an analogue, is a key intermediate for synthesizing apremilast, a drug used to treat psoriatic arthritis. google.com

Bioisosteric Replacement : The ethoxypropyl moiety could be used as a bioisostere for other chemical groups in known drugs to optimize their activity or reduce side effects.

Synthesis of Heterocycles : The aldehyde functionality is key in reactions like the oxa-Pictet–Spengler reaction, which is used to synthesize various oxygen-containing heterocyclic compounds, many of which are bioactive natural products. conicet.gov.ar

Derivatives with Biological Activity : Research has shown that derivatives of similar structures, such as (S)-2-ethoxy-3-phenylpropanoic acid, exhibit potent insulin-sensitizing activity, highlighting the potential of the ethoxy-alkanoic acid scaffold in metabolic disease research. nih.gov

Future pharmacological research could explore libraries of compounds derived from this compound. By reacting it with various amines, phenols, and other nucleophiles, a diverse set of novel molecules can be generated and screened for biological activity against various diseases.

Development of Sustainable and Green Chemical Syntheses of this compound

The development of environmentally friendly, or "green," synthetic methods is a major goal in modern chemistry. osaka-u.ac.jp For this compound, this involves moving away from hazardous reagents and energy-intensive processes towards more sustainable alternatives.

Current and potential synthetic routes include:

Hydroformylation of Ethyl Vinyl Ether : This is an efficient industrial method that involves reacting ethyl vinyl ether with syngas (a mixture of carbon monoxide and hydrogen) using rhodium-based catalysts. researchgate.net Research into using more sustainable and recyclable catalysts for this process is a key area of green chemistry. researchgate.net

Reaction of Ethyl Vinyl Ether and Formaldehyde : This synthesis uses an acid catalyst to combine the two starting materials.

Michael Addition to Acrolein : this compound can be formed via the Michael addition of ethanol to acrolein. mdpi.com This reaction is known to occur during the fermentation and distillation of alcoholic beverages. nih.gov Optimizing this reaction with green catalysts could provide a bio-based route.

Biocatalysis : The use of enzymes or whole microorganisms offers a highly sustainable route for producing aldehydes. mdpi.com While not yet specifically applied to this compound, engineered enzymes like carboxylic acid reductases (CARs) can convert carboxylic acids to aldehydes with high efficiency. mdpi.com Future work could explore the enzymatic reduction of 3-ethoxypropionic acid or other bio-based precursors.

Ozonolysis of Biomass-Derived Alkenes : Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form aldehydes. acs.org This technique can be applied to alkenes derived from biomass, offering a pathway to produce valuable aldehydes from renewable feedstocks. acs.orgrsc.org

Table 2: Comparison of Synthetic Routes to this compound

| Synthesis Method | Precursors | Key Advantages | Areas for Green Improvement |

|---|---|---|---|

| Hydroformylation | Ethyl vinyl ether, Syngas (CO + H2) | High efficiency and selectivity researchgate.net | Use of earth-abundant metal catalysts, catalyst recycling |

| Michael Addition | Ethanol, Acrolein | Potentially bio-based precursors mdpi.com | Development of benign and recyclable catalysts |

| Biocatalysis | Bio-based carboxylic acids/alcohols | Environmentally friendly conditions, high selectivity mdpi.com | Enzyme engineering for specific substrate, process optimization |

| Ozonolysis | Biomass-derived alkenes | Use of renewable feedstocks acs.orgrsc.org | Energy-efficient ozone generation, safer workup procedures |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable and sustainable chemical building block.

Q & A

Q. What ethical and reproducibility standards apply to publishing this compound research?

Q. Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.